1,1,1-Trifluoropropane-2-sulfonamide
Overview
Description
1,1,1-Trifluoropropane-2-sulfonamide is an organosulfur compound with the molecular formula C₃H₆F₃NO₂S. It is characterized by the presence of a sulfonamide group attached to a trifluoropropane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoropropane-2-sulfonamide can be synthesized through several methods. One common approach involves the reaction of trifluoropropane with sulfonamide precursors under controlled conditions. The reaction typically requires the use of a strong acid catalyst and elevated temperatures to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity, and the product is subsequently purified through techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoropropane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted trifluoropropane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,1-Trifluoropropane-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1,1,1-trifluoropropane-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, making the compound a valuable tool in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonamide: Similar in structure but with a different alkyl chain length.
Methanesulfonamide: Lacks the trifluoropropane moiety, resulting in different chemical properties.
Ethanesulfonamide: Another sulfonamide with a shorter alkyl chain
Uniqueness
1,1,1-Trifluoropropane-2-sulfonamide is unique due to the presence of the trifluoropropane group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .
Properties
IUPAC Name |
1,1,1-trifluoropropane-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3NO2S/c1-2(3(4,5)6)10(7,8)9/h2H,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPBNZGKHKTHQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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